molecular formula C11H9N3S2 B2452162 6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione CAS No. 496028-08-1

6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione

Cat. No. B2452162
CAS RN: 496028-08-1
M. Wt: 247.33
InChI Key: LKNICEBFAPQJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione” is a chemical compound that belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . It is a derivative of 1,2,4-triazole, which is a type of five-membered triazole . This compound is not intended for human or veterinary use and is used for research purposes only.

Scientific Research Applications

Synthesis and Derivatives

  • Chemical Synthesis : The compound has been a subject of study in chemical synthesis. Kukaniev et al. (2010) described a method for synthesizing 3-methyl-6-R-6H-thiazolo[4,3-b]-1,2,4-triazolo[4,3-d]-1,3,4-thiadiazoles, highlighting the versatility of thiazolo[2,3-c][1,2,4]triazole derivatives in heterocyclic chemistry (Kukaniev et al., 2010).

  • Anticancer Properties : Holota et al. (2021) explored thiazolo[3,2-b][1,2,4]triazole-6-ones for their anticancer properties. This suggests potential applications of 6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole derivatives in cancer research (Holota et al., 2021).

  • Pharmacological Potential : Kochikyan et al. (2015) studied the electrophilic halocyclization of triazole-thiones, leading to the formation of thiazolo[2,3-c][1,2,4]triazoles, and identified new derivatives with potential pharmacological applications (Kochikyan et al., 2015).

Biological Activities

  • Antimicrobial Activity : Slivka et al. (2022) evaluated the antimicrobial potential of new functional derivatives of thiazolo[2,3-c][1,2,4]triazoles, demonstrating their effectiveness as bactericidal and fungicidal agents (Slivka et al., 2022).

  • Structural Analysis for Drug Development : Mague et al. (2017) presented a detailed structural analysis of a molecule with pyrazolyl and p-tolyl groups, including a 1,2,4-triazole-5-thione residue, contributing to drug development research (Mague et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : Sarigol et al. (2015) synthesized novel thiazolo[3,2-b]-1,2,4-triazole derivatives with analgesic/anti-inflammatory properties, indicating the therapeutic potential of such compounds (Sarigol et al., 2015).

Other Applications

  • Crystal Structure Analysis : Xue et al. (2008) conducted a crystal structure analysis of a similar compound, providing insights into molecular interactions and stability, relevant to material science and pharmaceuticals (Xue et al., 2008).

  • Supramolecular Synthons Study : Saeed et al. (2019) investigated 1,2,4-triazole-3-thione compounds for supramolecular synthons, contributing to the understanding of molecular assembly and design (Saeed et al., 2019).

properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-14-10(15)12-13-11(14)16-9/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNICEBFAPQJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=S)NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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